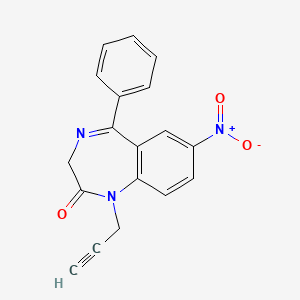
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)- is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by its unique structural features, including a nitro group at the 7th position and a propynyl group at the 1st position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor.
Nitration: Introduction of the nitro group at the 7th position can be achieved through nitration reactions using nitric acid and sulfuric acid.
Alkylation: The propynyl group is introduced at the 1st position through alkylation reactions using propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The benzodiazepine core allows for various substitution reactions, particularly at the 5-phenyl and 7-nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Oxidized derivatives of the propynyl group.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted benzodiazepine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors, particularly GABA receptors.
Medicine: Potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical studies.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system. The result is a calming effect, muscle relaxation, and reduced anxiety.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with a similar core structure but different substituents.
Oxazepam: Contains a hydroxyl group at the 3rd position instead of a nitro group at the 7th position.
Nitrazepam: Similar nitro group at the 7th position but lacks the propynyl group.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)- is unique due to its specific combination of a nitro group at the 7th position and a propynyl group at the 1st position. This unique structure may confer distinct pharmacological properties and reactivity compared to other benzodiazepines.
Propiedades
Número CAS |
52465-42-6 |
|---|---|
Fórmula molecular |
C18H13N3O3 |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
7-nitro-5-phenyl-1-prop-2-ynyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C18H13N3O3/c1-2-10-20-16-9-8-14(21(23)24)11-15(16)18(19-12-17(20)22)13-6-4-3-5-7-13/h1,3-9,11H,10,12H2 |
Clave InChI |
CPRXMYGXMWGHJX-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


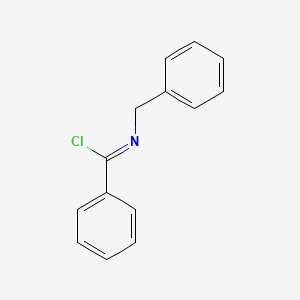
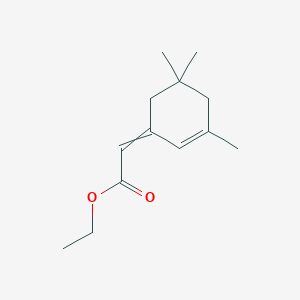

methanone](/img/structure/B14649095.png)

![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)
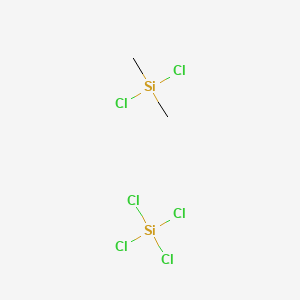
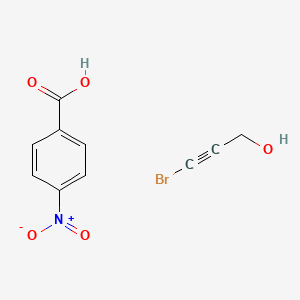
![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)

![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
